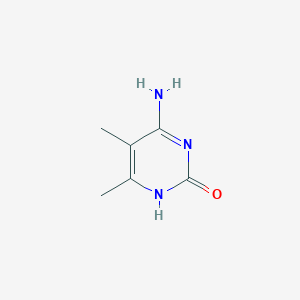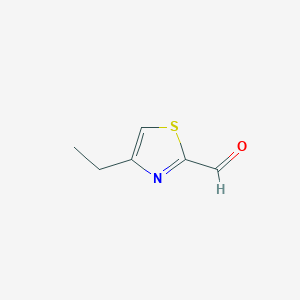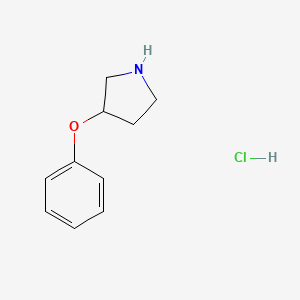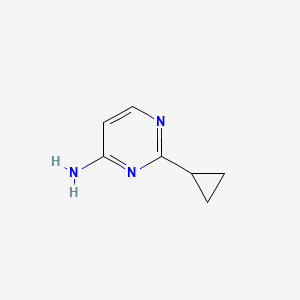![molecular formula C8H7N3O B1419574 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 933692-37-6](/img/structure/B1419574.png)
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde, also known as MPP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPP is a versatile molecule that can be synthesized using various methods and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde and its derivatives have been extensively studied for their synthesis methods and chemical properties. A study by Tseng et al. (2019) describes a one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidine, highlighting the efficiency of this method in synthesizing pyrazolopyrimidine derivatives (Tseng, Tsai, Li, & Wong, 2019). Gein et al. (2008) explored the reactions of methyl 4-hetaryl-2,4-dioxobutanoates with a mixture of aminoazole and aromatic aldehydes, contributing to the understanding of heterocyclic amine's influence on reaction direction (Gein, Tsyplyakova, Stashina, & Bakulev, 2008).
Antimicrobial and Biological Activities
Several studies have investigated the antimicrobial and biological activities of pyrazolopyrimidine derivatives. For instance, Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial activity (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009). Additionally, the hypoglycemic activity of related compounds was studied by Gein et al. (2016), demonstrating the potential medical applications of these substances (Gein, Zamaraeva, Mishunin, & Kotegov, 2016).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde have been investigated for their potential therapeutic properties. A notable study by Mukaiyama et al. (2007) synthesized novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors, suggesting their utility in treating acute ischemic stroke (Mukaiyama, Nishimura, Shiohara, Kobayashi, Komatsu, Kikuchi, Tsuji, Kamada, Ohnota, & Kusama, 2007).
Advanced Materials and Catalysis
Some studies have extended the applications of these compounds to the field of materials science and catalysis. Maleki et al. (2017) developed a novel magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst for the green synthesis of tetrazolo[1,5-a]pyrimidines, demonstrating an innovative approach in catalysis and material science (Maleki, Ravaghi, Aghaei, & Movahed, 2017).
properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-2-8-9-3-7(5-12)4-11(8)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUUUHFCGSTSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)

![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)
![1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B1419512.png)
![2-chloro-1,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419513.png)
